H-Gamma-Glu-Gln-OH
Overview
Description
Gamma-Glutamylglutamine is a dipeptide composed of gamma-glutamyl and glutamine. It is a significant compound in the metabolism of glutathione, an important antioxidant in the body. Gamma-Glutamylglutamine plays a crucial role in various biochemical processes, including detoxification, antioxidant defense, and cellular metabolism .
Mechanism of Action
Target of Action
Gamma-Glutamylglutamine primarily targets γ-Glutamyltranspeptidases (γ-GTs) . These are ubiquitous enzymes that catalyze the hydrolysis of γ-glutamyl bonds in glutathione and glutamine, and the transfer of the released γ-glutamyl group to amino acids or short peptides . They play critical roles in antioxidant defense, detoxification, and inflammation processes .
Mode of Action
The compound interacts with its targets, the γ-GTs, by serving as a substrate for these enzymes. The γ-GTs specifically catalyze the cleavage of the γ-glutamyl bond of glutathione and glutamine, including gamma-Glutamylglutamine, and transfer the released γ-glutamyl group to water or to some amino acids and peptides .
Biochemical Pathways
Gamma-Glutamylglutamine is involved in the γ-glutamyl cycle , a metabolic pathway that includes two ATP-dependent glutathione synthesis steps, catalyzed by γ-glutamyl Cys synthetase and glutathione synthetase, and a specific glutathione degradation pathway . In this cycle, glutathione is synthesized in the cytosol and is then translocated out of cells, where it becomes a substrate for γ-glutamyltranspeptidase (γ-GT), the first enzyme of the glutathione breakdown pathway .
Pharmacokinetics
It’s known that γ-gts, which gamma-glutamylglutamine targets, are integrated in the plasma membrane with their active site on the outside . This suggests that gamma-Glutamylglutamine likely interacts with these enzymes at the cell surface, which could influence its bioavailability.
Result of Action
The action of gamma-Glutamylglutamine results in the formation of γ-glutamyl amino acids, which are then transported into the cell . This process plays a crucial role in glutathione metabolism, contributing to antioxidant defense, detoxification, and inflammation processes .
Action Environment
The action of gamma-Glutamylglutamine can be influenced by various environmental factors. For instance, in plants, the gamma-glutamyl cycle is a metabolic route of extra-cytosolic (apoplastic and vacuolar) glutathione degradation by gamma-glutamyl-transferase (GGT) and cys-gly dipeptidase, followed by the re-uptake of constituent amino acids, intracellular re-synthesis, and extrusion . This suggests that the cellular and extracellular environment can impact the action and efficacy of gamma-Glutamylglutamine.
Biochemical Analysis
Biochemical Properties
Gamma-Glutamylglutamine is involved in biochemical reactions catalyzed by γ-Glutamyltranspeptidases (γ-GTs), which are ubiquitous enzymes that catalyze the hydrolysis of γ-glutamyl bonds in glutathione and glutamine . These enzymes transfer the released γ-glutamyl group to amino acids or short peptides . They play critical roles in antioxidant defense, detoxification, and inflammation processes .
Cellular Effects
Gamma-Glutamylglutamine has physiological and cell-signaling effects . It is known to be a short-lived intermediate on its way to specific amino acid degradation pathways following further proteolysis . It influences cell function by participating in these metabolic processes .
Molecular Mechanism
The molecular mechanism of Gamma-Glutamylglutamine involves its interaction with γ-Glutamyltranspeptidases (γ-GTs). These enzymes specifically catalyze the cleavage of the γ-glutamyl bond of glutathione and glutamine and the transfer of the released γ-glutamyl group to water or to some amino acids and peptides .
Metabolic Pathways
Gamma-Glutamylglutamine is involved in the metabolism of glutamine . Glutamine enters cells via the amino acid transporter ASCT2/SLC1A5 and is converted to glutamate in the mitochondria through a deamidation reaction catalyzed by glutaminase (GLS) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gamma-Glutamylglutamine can be synthesized enzymatically using gamma-glutamyltransferase. The reaction involves the transfer of the gamma-glutamyl group from a donor molecule, such as glutathione, to glutamine. The optimal conditions for this enzymatic reaction include a temperature of 37°C and a pH of 8.0 .
Industrial Production Methods
Industrial production of H-Gamma-Glu-Gln-OH typically involves the use of recombinant gamma-glutamyltransferase enzymes. These enzymes are produced in large quantities using genetically modified microorganisms, such as Escherichia coli. The enzymatic reaction is carried out in bioreactors under controlled conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Gamma-Glutamylglutamine undergoes several types of chemical reactions, including hydrolysis, transpeptidation, and oxidation.
Common Reagents and Conditions
Hydrolysis: This reaction involves the cleavage of the gamma-glutamyl bond by water, resulting in the formation of glutamate and glutamine.
Transpeptidation: In this reaction, the gamma-glutamyl group is transferred to another amino acid or peptide.
Oxidation: Gamma-Glutamylglutamine can undergo oxidation reactions, although these are less common.
Major Products Formed
The major products formed from the hydrolysis of H-Gamma-Glu-Gln-OH are glutamate and glutamine. Transpeptidation reactions can produce a variety of gamma-glutamyl peptides, depending on the acceptor molecule .
Scientific Research Applications
Gamma-Glutamylglutamine has numerous applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and hydrolysis.
Industry: Gamma-Glutamylglutamine is used in the production of flavor enhancers and nutritional supplements.
Comparison with Similar Compounds
Similar Compounds
Gamma-Glutamylcysteine: Another dipeptide involved in the gamma-glutamyl cycle, playing a similar role in glutathione metabolism.
Gamma-Glutamylglycine: A related compound that also participates in the gamma-glutamyl cycle and has similar biochemical properties.
Uniqueness
Gamma-Glutamylglutamine is unique due to its specific role in the metabolism of glutathione and its involvement in various biochemical processes related to antioxidant defense and detoxification. Its ability to form gamma-glutamyl peptides through transpeptidation reactions also distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-amino-5-[(4-amino-1-carboxy-4-oxobutyl)amino]-5-oxopentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O6/c11-5(9(16)17)1-4-8(15)13-6(10(18)19)2-3-7(12)14/h5-6H,1-4,11H2,(H2,12,14)(H,13,15)(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFYFLXEJFQWMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CCC(=O)N)C(=O)O)C(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394610 | |
Record name | gamma-Glutamylglutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10148-81-9 | |
Record name | gamma-Glutamylglutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.